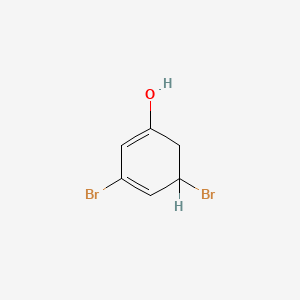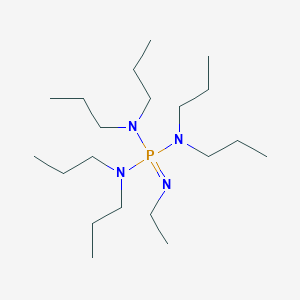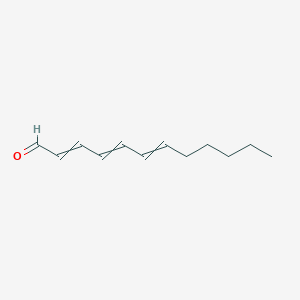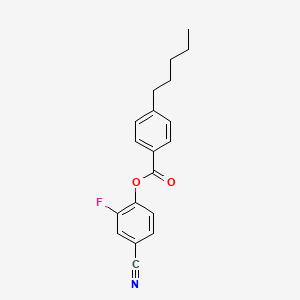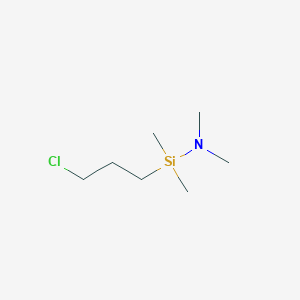![molecular formula C14H9Cl2N B14417683 3,7-Dichloro-5H-dibenz[b,f]azepine CAS No. 85598-34-1](/img/structure/B14417683.png)
3,7-Dichloro-5H-dibenz[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dichloro-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C14H9Cl2N. It belongs to the class of dibenzazepines, which are tricyclic compounds consisting of two benzene rings fused to an azepine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-5H-dibenz[b,f]azepine typically involves the halogenation of dibenz[b,f]azepine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 3 and 7 positions of the dibenz[b,f]azepine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
化学反応の分析
Types of Reactions: 3,7-Dichloro-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the parent compound .
科学的研究の応用
3,7-Dichloro-5H-dibenz[b,f]azepine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticonvulsant and antidepressant drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3,7-Dichloro-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
5H-Dibenz[b,f]azepine: The parent compound without chlorine substitutions.
10,11-Dihydro-5H-dibenz[b,f]azepine: A reduced form of the parent compound.
Carbamazepine: A well-known anticonvulsant drug with a similar dibenzazepine core.
Uniqueness: 3,7-Dichloro-5H-dibenz[b,f]azepine is unique due to the presence of chlorine atoms at the 3 and 7 positions, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts .
特性
CAS番号 |
85598-34-1 |
|---|---|
分子式 |
C14H9Cl2N |
分子量 |
262.1 g/mol |
IUPAC名 |
2,9-dichloro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h1-8,17H |
InChIキー |
DYNWBQJYCQDWLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


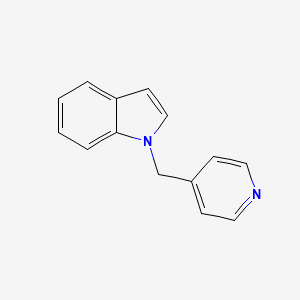
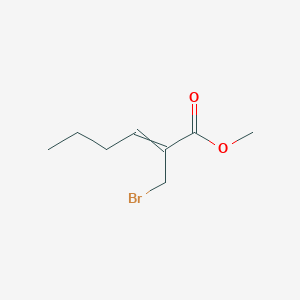
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
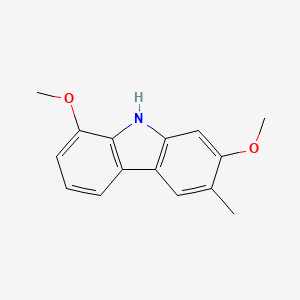
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
